2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer and antimicrobial activities.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16(11-3-5-12(19)6-4-11)17(22-18(20)21-10)14-8-7-13(24-2)9-15(14)23/h3-9,23H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGEAXWIMPDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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